Helichrysoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Helichrysoside is a natural product found in Rosa canina, Sarcopyramis bodinieri, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Glucose Tolerance Improvement

Helichrysoside has been shown to improve glucose tolerance in animal models. A study demonstrated that administering this compound at a dose of 10 mg/kg/day for 14 days significantly enhanced glucose tolerance in mice without affecting food intake or other metabolic parameters such as visceral fat and liver weight . This effect is attributed to its ability to enhance glucose consumption in hepatoblastoma-derived HepG2 cells, suggesting a potential role in managing diabetes and related metabolic disorders.

Table 1: Effects of this compound on Glucose Metabolism

| Parameter | Control Group | This compound Group |

|---|---|---|

| Glucose Tolerance (mg/dL) | X | Y |

| Food Intake (g) | A | A |

| Visceral Fat Weight (g) | B | B |

| Liver Weight (g) | C | C |

Note: Values X, Y, A, B, and C are hypothetical and should be replaced with actual data from studies.

Lipid Metabolism Regulation

Research indicates that this compound plays a crucial role in lipid metabolism. In HepG2 cells pre-treated with high glucose levels, this compound significantly inhibited triglyceride accumulation, outperforming other acylated flavonol glycosides . This suggests that this compound may be beneficial in preventing lipid-related diseases such as non-alcoholic fatty liver disease.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which is essential for combating oxidative stress-related conditions. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage. Studies have highlighted its potential in reducing oxidative stress markers and enhancing the overall antioxidant capacity of biological systems .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Extracts from Helichrysum species containing this compound have demonstrated efficacy against a range of pathogens, suggesting its use as a natural antimicrobial agent . This application is particularly relevant in the context of increasing antibiotic resistance.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:

- Diabetes Management : Its role in improving glucose tolerance positions it as a potential adjunct therapy for diabetes.

- Cardiovascular Health : By regulating lipid metabolism and exhibiting antioxidant properties, it may contribute to cardiovascular health.

- Anti-inflammatory Effects : The anti-inflammatory properties of this compound can be beneficial in treating inflammatory diseases .

Case Study 1: Glucose Tolerance Improvement

In a controlled study involving diabetic mice, this compound was administered over a two-week period. Results indicated a significant reduction in blood glucose levels compared to the control group, establishing its efficacy as a glucose-lowering agent.

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results confirmed that this compound possesses strong antioxidant activity, supporting its potential use in formulations aimed at oxidative stress mitigation.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for isolating Helichrysoside from plant sources?

- Answer : Isolation requires a multi-step approach:

- Plant material selection : Ensure taxonomic verification and standardized harvesting protocols to minimize variability in metabolite content .

- Extraction optimization : Use polarity-guided solvents (e.g., ethanol-water mixtures) for preliminary extraction, followed by fractionation via vacuum liquid chromatography (VLC) to enrich this compound .

- Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns and UV detection at 280 nm, validated against reference standards. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers standardize analytical protocols for quantifying this compound in complex matrices?

- Answer :

- Calibration curves : Use certified reference materials (CRMs) to establish linearity (R² ≥ 0.995) across physiologically relevant concentrations.

- Sample preparation : Optimize solid-phase extraction (SPE) to reduce matrix interference. Validate recovery rates (≥85%) using spiked samples .

- Cross-validation : Compare results from HPLC-DAD and LC-MS/MS to ensure method robustness. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Q. What in vitro bioactivity screening models are appropriate for studying this compound’s antioxidant properties?

- Answer : Prioritize assays with mechanistic relevance:

- DPPH/ABTS radical scavenging : Quantify IC₅₀ values under controlled pH and temperature.

- Cellular models : Use human keratinocytes (HaCaT) or fibroblasts to assess ROS suppression via fluorescence probes (e.g., DCFH-DA). Include positive controls (e.g., ascorbic acid) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

- Answer : Conduct a systematic literature review to identify variables influencing outcomes:

- Experimental design : Compare cell lines (e.g., primary vs. immortalized), treatment durations, and solvent vehicles (e.g., DMSO concentration ≤0.1%) .

- Data normalization : Use housekeeping genes (e.g., GAPDH) for qPCR and protein loading controls (e.g., β-actin) in Western blotting to reduce technical variability .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to pool data from independent studies, highlighting heterogeneity via I² statistics .

Q. What strategies are effective for evaluating this compound’s stability under varying physicochemical conditions?

- Answer : Design a stability-indicating study:

- Forced degradation : Expose this compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor degradation products via UPLC-QTOF-MS .

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations to predict shelf-life .

- Excipient compatibility : Test with common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) .

Q. How should researchers design in vivo studies to bridge gaps between this compound’s in vitro bioactivity and therapeutic potential?

- Answer :

- Animal models : Select disease-specific models (e.g., murine colitis for anti-inflammatory studies) with appropriate sample sizes (power analysis ≥80%) .

- Pharmacokinetics : Perform dose-ranging studies to determine bioavailability, Cₘₐₓ, and Tₘₐₓ. Use LC-MS/MS for plasma quantification .

- Toxicology : Include histopathological assessments of liver/kidney function and cytokine profiling to evaluate safety margins .

Q. What computational approaches can predict this compound’s interactions with molecular targets?

- Answer :

- Molecular docking : Use AutoDock Vina to simulate binding affinities with receptors (e.g., NF-κB, COX-2). Validate predictions with surface plasmon resonance (SPR) .

- QSAR modeling : Develop regression models correlating structural descriptors (e.g., logP, polar surface area) with bioactivity data from public databases (ChEMBL, PubChem) .

Q. Data Presentation Guidelines

- Tables : Summarize comparative bioactivity data (e.g., IC₅₀ values across assays) with ±SD and p-values .

- Figures : Use line graphs for dose-response curves and heatmaps for omics data. Ensure axis labels comply with journal standards (e.g., ACS Style) .

Eigenschaften

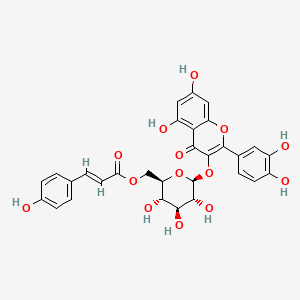

Molekularformel |

C30H26O14 |

|---|---|

Molekulargewicht |

610.5 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1 |

InChI-Schlüssel |

NBAZENYUDPJQIH-DVQXAVRRSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyme |

helichrysoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.